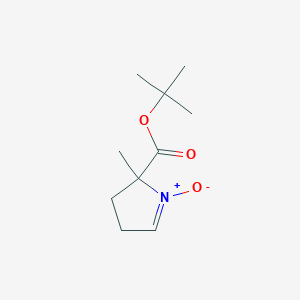

BMPO

描述

属性

IUPAC Name |

tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)10(4)6-5-7-11(10)13/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMUYJRRYYXDLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=[N+]1[O-])C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMPO: A Technical Guide to its Mechanism of Action in Radical Trapping

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO), a robust spin trapping agent. Designed for professionals in research and drug development, this document provides a comprehensive overview of this compound's application in detecting and characterizing short-lived free radicals, with a focus on its advantages in biological systems.

Introduction to Spin Trapping and the Role of this compound

Spin trapping is an analytical technique utilizing Electron Paramagnetic Resonance (EPR) spectroscopy to detect and identify transient free radicals.[1] This method involves a "spin trap," a diamagnetic compound that reacts with a highly reactive, short-lived radical to form a more stable paramagnetic radical adduct. This resulting adduct has a longer half-life, making it readily detectable by EPR.[1]

This compound has emerged as a superior spin trap, particularly for oxygen-centered radicals like superoxide (O₂⁻) and hydroxyl (•OH), as well as thiyl radicals.[2][3] A key advantage of this compound over the more traditional spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is the significantly longer half-life of its superoxide adduct (this compound-OOH).[2][4] The this compound-superoxide adduct has a half-life of approximately 23 minutes, in contrast to the DMPO-superoxide adduct which decays in seconds.[2][4] Furthermore, the this compound-superoxide adduct does not spontaneously decompose into the hydroxyl adduct, a common issue with DMPO that can lead to misinterpretation of results.[2][3]

Mechanism of Radical Trapping by this compound

The fundamental mechanism of this compound as a spin trap involves the addition of a free radical to the nitrone functional group. This reaction converts the unstable radical into a more persistent nitroxide radical adduct, which can then be characterized by its unique EPR spectrum.

The reaction of this compound with a hydroxyl radical (•OH) is depicted below:

References

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spin Trap Reagent this compound | CAS 387334-31-8 Dojindo [dojindo.com]

chemical properties and structure of BMPO

An In-depth Technical Guide on the Core Chemical Properties and Structure of BMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide, commonly known as this compound, is a cyclic nitrone spin trap utilized in the detection and characterization of transient free radicals.[1] Its solid nature and the relative stability of its radical adducts offer distinct advantages over other spin-trapping agents, making it a valuable tool in the study of oxidative stress and other radical-involved biological and chemical processes.[2] This guide provides a comprehensive overview of the core chemical properties and structural aspects of this compound, along with relevant experimental methodologies.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrroline ring containing a nitrone functional group, a methyl group, and a tert-butoxycarbonyl group attached to the C5 position.[2] This substitution pattern is crucial for its efficacy as a spin trap.

General Properties

| Property | Value | Reference |

| IUPAC Name | 2-(tert-butoxycarbonyl)-2-methyl-2,3-dihydro-1H-pyrroline 1-oxide | [3] |

| Synonyms | BocMPO | [1][4] |

| CAS Number | 387334-31-8 | [1][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| λmax | 239 nm | [1] |

| SMILES | [O-][N+]1=CCCC1(C)C(OC(C)(C)C)=O | [1] |

| InChI Key | MDMUYJRRYYXDLZ-UHFFFAOYSA-N | [1] |

Solubility

| Solvent | Solubility | Reference |

| DMF | 25 mg/ml | [1] |

| DMSO | 25 mg/ml | [1] |

| Ethanol | 33 mg/ml | [1] |

| PBS (pH 7.2) | 10 mg/ml | [1] |

Stability and Storage

This compound is a solid compound with a longer shelf life compared to liquid spin traps.[1] It is recommended to be stored at -20°C for long-term stability, where it can be stable for at least 4 years.[1] For shipping, it is generally stable at room temperature in the continental US.[1]

Spin Trapping Mechanism and Reactivity

This compound functions as a spin trap by reacting with short-lived, highly reactive free radicals to form more stable and persistent radical adducts. These adducts can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[5][6] The characteristic EPR spectrum of the resulting adduct provides information to identify the original trapped radical.[5]

This compound is effective in trapping a variety of radicals, including:

A key advantage of this compound is that its superoxide adduct does not rapidly decompose to the hydroxyl adduct, with a half-life of 23 minutes in cells.[1] This increased stability allows for more reliable detection of superoxide radicals in biological systems.[8] Furthermore, the EPR spectrum of the this compound-glutathionyl adduct does not significantly overlap with that of the hydroxyl adduct, facilitating distinct identification.[1][2]

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this compound in research. The following are generalized methodologies for the use of this compound in detecting hydroxyl and superoxide radicals.

Detection of Hydroxyl Radicals (Fenton Reaction)

This protocol describes the generation of hydroxyl radicals via the Fenton reaction and their subsequent trapping by this compound for EPR analysis.[8]

Materials:

-

This compound

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water (ddH₂O)

-

EPR sample tubes

Procedure:

-

Prepare a stock solution of this compound (e.g., 250 mM in ddH₂O).[8]

-

Prepare stock solutions of FeSO₄ (e.g., 1 mM) and H₂O₂ (e.g., 10 mM).[8]

-

In an Eppendorf tube, combine the following in order:

-

140 µl of ddH₂O

-

20 µl of 250 mM this compound solution

-

20 µl of 1 mM FeSO₄ solution

-

-

Initiate the reaction by adding 20 µl of 10 mM H₂O₂.[8]

-

Mix the solution thoroughly and immediately transfer it to an EPR flat cell.[8]

-

Place the sample in the EPR spectrometer, tune the instrument, and acquire the spectrum.[8]

Detection of Superoxide Radicals (Xanthine/Xanthine Oxidase System)

This protocol outlines the generation of superoxide radicals using the xanthine/xanthine oxidase enzymatic system and their detection with this compound.[8]

Materials:

-

This compound

-

Xanthine

-

Xanthine Oxidase (XO)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate buffer (50 mM, pH 7.4)

-

EPR sample tubes

Procedure:

-

Prepare Solution A: Dissolve 1 mg of this compound in 1 ml of 50 mM phosphate buffer (pH 7.4).[8]

-

Prepare Solution B: Prepare a solution of 0.4 mM Xanthine and 1 mM DTPA in 50 mM phosphate buffer (pH 7.4).[8]

-

Prepare Solution C: Prepare a solution of 0.1 U/ml xanthine oxidase in 50 mM phosphate buffer (pH 7.4).[8]

-

In an Eppendorf tube, mix:

-

15 µl of Solution A

-

135 µl of Solution B

-

10 µl of Solution C

-

-

Transfer the solution to an EPR sample tube and measure the EPR spectra after a defined time period (e.g., 8 minutes).[8]

-

Analyze the resulting spectrum to determine the relative intensity of the this compound-superoxide adduct signal.[8]

Synthesis and Purification

This compound was first synthesized as a pure white solid, offering advantages in handling and storage over liquid spin traps.[2] The synthesis generally involves a multi-step process that is not detailed in the readily available literature but results in a crystalline product that can be purified by crystallization.[1]

Applications in Research

The favorable chemical and spectroscopic properties of this compound make it a superior tool for the detection of superoxide, hydroxyl, and thiyl radicals in various biochemical and biological systems.[2][7] Its applications span studies of oxidative stress, inflammation, and neurodegenerative diseases.[5] The ability to distinguish between different radical adducts provides researchers with a more precise method for investigating complex radical chemistry in biological environments.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 387334-31-8 [sigmaaldrich.com]

- 4. This compound | 387334-31-8 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spin Trap Reagent this compound | CAS 387334-31-8 Dojindo [dojindo.com]

Synthesis and Purity of BMPO for ESR Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for the detection and characterization of free radicals. Due to the transient nature of many free radicals, spin trapping agents are employed to form more stable radical adducts that can be readily studied by ESR. 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO) is a widely used cyclic nitrone spin trap, particularly valued for its ability to trap superoxide and hydroxyl radicals, forming relatively stable adducts. The purity of this compound is of paramount importance for reliable and reproducible ESR studies, as impurities can lead to artifactual signals or interfere with the spin trapping process. This technical guide provides a comprehensive overview of the synthesis, purification, and purity assessment of this compound for ESR applications.

Synthesis of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (this compound)

The synthesis of this compound can be achieved through a multi-step process. While various synthetic routes may exist, a common approach involves the Michael addition of a nitroalkane to an acrylate, followed by reduction and cyclization. The following is a detailed experimental protocol based on established chemical principles for the synthesis of related nitrones.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

2-Nitropropane

-

tert-Butyl acrylate

-

Sodium ethoxide (or other suitable base)

-

Ethanol

-

Zinc dust

-

Ammonium chloride

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Michael Addition:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitropropane (1.0 eq) in absolute ethanol.

-

Add sodium ethoxide (catalytic amount, e.g., 0.1 eq) to the solution.

-

Slowly add tert-butyl acrylate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., dilute HCl).

-

Remove the solvent under reduced pressure to obtain the crude Michael adduct.

-

-

Reduction of the Nitro Group and Cyclization:

-

Dissolve the crude adduct in a mixture of ethanol and water.

-

Add ammonium chloride (excess) to the solution.

-

Cool the mixture in an ice bath and slowly add zinc dust (excess) in portions while stirring vigorously. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the excess zinc and inorganic salts. Wash the residue with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

-

Work-up and Isolation:

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, or paramagnetic impurities that could interfere with ESR measurements. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.

Experimental Protocol: Recrystallization of this compound

Materials and Reagents:

-

Crude this compound

-

Ethyl acetate

-

Hexane (or heptane)

-

Activated charcoal (optional)

Procedure:

-

Solvent Selection: A solvent system of ethyl acetate and hexane is commonly effective for the recrystallization of moderately polar compounds like this compound.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. Boil the solution with the charcoal for a few minutes.

-

-

Hot Filtration (if charcoal was used):

-

Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

-

-

Crystallization:

-

Allow the hot filtrate to cool slowly to room temperature. Crystals of this compound should start to form.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Dry the purified this compound crystals under vacuum to remove any residual solvent.

-

Purity Assessment of this compound for ESR Studies

The purity of the synthesized and purified this compound must be rigorously assessed to ensure its suitability for sensitive ESR experiments. A combination of techniques is recommended for a thorough analysis.

Physical Properties

Pure this compound is a white to off-white crystalline solid. The melting point of the purified compound should be determined and compared to the literature value as a preliminary indicator of purity.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and assessing its purity. The absence of signals from impurities in the NMR spectra is a strong indication of high purity.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| C(CH₃)₃ | 1.48 (s, 9H) | 28.0 |

| CH ₃ | 1.45 (s, 3H) | 24.5 |

| CH ₂-CH₂ | 2.0-2.2 (m, 2H) | 35.0 |

| CH₂-CH ₂ | 2.5-2.7 (m, 2H) | 25.0 |

| C =N | - | 135.0 |

| C (CH₃) | - | 70.0 |

| C =O | - | 170.0 |

| C (CH₃)₃ | - | 81.0 |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the NMR instrument used.

b) Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound and to identify potential impurities. The mass spectrum of this compound will show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight (199.25 g/mol ). Fragmentation patterns can also be analyzed to further confirm the structure.[1][2]

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) |

| [this compound+H]⁺ | 200.1281 | ~200.129 |

| [this compound+Na]⁺ | 222.1101 | ~222.111 |

ESR Quality Control

The most critical test for the suitability of this compound in ESR studies is to perform a blank ESR measurement.

Experimental Protocol: ESR Blank Scan

-

Prepare a solution of the purified this compound in the solvent that will be used for the spin trapping experiments (e.g., phosphate buffer, water). The concentration should be similar to that used in the actual experiments (e.g., 10-50 mM).

-

Transfer the solution to an ESR tube.

-

Record an ESR spectrum under the same conditions that will be used for the spin trapping experiment.

-

The spectrum should be a flat baseline with no observable paramagnetic signals. The presence of any signals indicates paramagnetic impurities that could interfere with the spin trapping results.

Experimental Workflows and Signaling Pathways

To visually represent the processes described, the following diagrams have been generated using Graphviz.

Diagrams

References

BMPO solubility and stability in biological buffers

An In-depth Technical Guide to the Solubility and Stability of BMPO in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide) is a widely utilized spin trapping agent in the field of free radical biology. Its popularity stems from its ability to form relatively stable adducts with reactive oxygen species (ROS), particularly superoxide (O₂•⁻) and hydroxyl (•OH) radicals, enabling their detection and characterization by electron paramagnetic resonance (EPR) spectroscopy.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound in commonly used biological buffers, offering critical information for researchers designing and interpreting experiments involving this spin trap.

This compound Solubility

This compound is a crystalline solid that is generally described as being highly soluble in water and polar organic solvents.[1][2] This high aqueous solubility is a significant advantage for its use in biological systems.

Quantitative Solubility Data

| Solvent/Buffer | Concentration | Temperature (°C) | pH | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (~500 mM) | 25 | Not Applicable | High solubility in a common organic solvent used for stock solutions. |

| Phosphate Buffer | 250 mM | Not Specified | 7.4 | A 10 mg/mL solution can be readily prepared, indicating high solubility.[2] |

| Water | Highly Soluble | Not Specified | Not Applicable | General qualitative description from product information.[1] |

Factors Influencing this compound Solubility

The solubility of this compound in aqueous buffers can be influenced by several factors:

-

pH: While specific data is limited, the solubility of this compound, a neutral molecule, is not expected to be significantly affected by pH within the typical biological range (pH 4-9).

-

Buffer Composition and Ionic Strength: The presence of salts in buffers like Phosphate-Buffered Saline (PBS) can influence the solubility of organic molecules through the "salting-out" or "salting-in" effect. However, given this compound's high intrinsic water solubility, these effects are likely to be minimal at standard buffer concentrations.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. It is advisable to prepare concentrated this compound solutions at room temperature.

This compound Stability

The stability of this compound is a critical consideration for its effective use as a spin trap. This can be discussed in two contexts: the stability of the this compound molecule itself and the stability of its radical adducts.

Stability of the this compound Molecule

This compound is a crystalline solid that is stable when stored for extended periods under appropriate conditions (e.g., cool, dry, and dark).[2] In aqueous solutions, the stability of nitrone spin traps can be affected by factors such as pH, temperature, and light exposure. While specific degradation kinetics for this compound in various biological buffers are not extensively documented, general principles of chemical stability suggest that hydrolysis of the tert-butoxycarbonyl group could be a potential degradation pathway under strongly acidic or basic conditions, or at elevated temperatures over long periods.

Stability of this compound Radical Adducts

The stability of the spin adducts formed between this compound and transient radicals is a key parameter that determines the time window for their detection by EPR.

| This compound Adduct | Half-life (t½) | Buffer/Medium | pH | Temperature (°C) |

| This compound-OOH (superoxide adduct) | ~23 minutes | Phosphate Buffer | 7.4 | Room Temperature |

| This compound-OH (hydroxyl adduct) | pH-dependent; more stable in acidic media | Phosphate Buffer | Variable | Room Temperature |

It is noteworthy that the this compound-superoxide adduct does not decay into the hydroxyl adduct, which is a significant advantage over other spin traps like DMPO.[2]

Experimental Protocols

Protocol 1: General Procedure for Determining this compound Solubility in a Biological Buffer

This protocol is adapted from general methods for determining the solubility of small molecules in aqueous solutions.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired biological buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Ensure there is undissolved solid material at the bottom of the vial.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, avoiding any solid particles. Filtration through a 0.22 µm filter is recommended.

-

Dilute the supernatant with a suitable solvent (e.g., the buffer or a mobile phase for chromatography) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the buffer based on the concentration of the saturated solution.

-

Protocol 2: EPR Spin Trapping of Superoxide using this compound in a Cell-Free System

This protocol describes a common method for generating and trapping superoxide radicals using the xanthine/xanthine oxidase system.

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM, pH 7.4, containing 25 µM diethylenetriaminepentaacetic acid (DTPA) as a metal chelator.

-

Hypoxanthine Solution: 1 mM in phosphate buffer.

-

Xanthine Oxidase Solution: 1 unit/mL in phosphate buffer.

-

This compound Stock Solution: Dissolve 10 mg of this compound in 200 µL of phosphate buffer to make a 250 mM stock solution.[2]

-

-

Reaction Mixture Preparation (Total Volume 200 µL):

-

To an Eppendorf tube, add:

-

70 µL of phosphate buffer

-

20 µL of 250 mM this compound stock solution (final concentration: 25 mM)

-

100 µL of 1 mM hypoxanthine solution (final concentration: 0.5 mM)

-

-

Initiate the reaction by adding 10 µL of 1 unit/mL xanthine oxidase (final concentration: 0.05 units/mL).

-

-

EPR Measurement:

-

Immediately vortex the reaction mixture and transfer it to a flat cell suitable for EPR spectroscopy.

-

Place the flat cell in the EPR spectrometer cavity.

-

Acquire the EPR spectrum. Time-course measurements can be performed by repeatedly scanning the magnetic field to monitor the formation and decay of the this compound-OOH adduct.

-

Visualizations

Oxidative Stress Signaling Pathway

The following diagram illustrates a simplified signaling pathway for oxidative stress, highlighting the generation of superoxide and its subsequent reactions, which can be studied using this compound.

Caption: A simplified diagram of an oxidative stress signaling pathway.

Experimental Workflow for Superoxide Detection

This diagram outlines the general workflow for detecting superoxide radicals using this compound and EPR spectroscopy.

Caption: A general experimental workflow for superoxide detection using this compound.

Conclusion

This compound is a valuable tool for the detection of superoxide and hydroxyl radicals in biological systems, largely due to its high water solubility and the relatively long half-life of its superoxide adduct. While comprehensive quantitative data on its intrinsic solubility and stability across a wide range of conditions are limited, the available information and protocols provided in this guide offer a solid foundation for its effective use in research. For critical applications, it is recommended that researchers perform preliminary experiments to determine the optimal concentration and assess the stability of this compound and its adducts under their specific experimental conditions.

References

Principle of Superoxide Detection Using BMPO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the detection of superoxide radicals (O₂⁻) using the spin trap 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO). It is designed to offer a deep understanding of the underlying mechanisms, practical experimental guidance, and a summary of key quantitative data for researchers in life sciences and drug development.

Core Principle: Spin Trapping with this compound

The detection of highly reactive and short-lived free radicals like superoxide is challenging.[1] Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, but the direct detection of superoxide in biological systems at room temperature is often impossible due to its short half-life.[1][2]

The technique of spin trapping overcomes this limitation. It involves the use of a "spin trap," a diamagnetic compound that reacts with the unstable free radical to form a much more stable paramagnetic radical adduct.[1] This adduct has a longer half-life, allowing for its detection and characterization by EPR spectroscopy.

This compound is a nitrone-based spin trap that reacts with the superoxide radical to form a stable this compound-superoxide adduct (this compound-OOH).[2][3] This reaction is the cornerstone of using this compound for superoxide detection.

Mechanism of Action

The reaction involves the addition of the superoxide radical to the carbon-nitrogen double bond of the this compound molecule. This process forms a stable nitroxide radical adduct, the this compound-OOH, which can be readily detected by EPR.[4]

Advantages of this compound for Superoxide Detection

This compound offers several significant advantages over other commonly used spin traps, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), making it a superior choice for many biological applications.[2][3]

-

Longer Half-Life of the Superoxide Adduct: The this compound-superoxide adduct (this compound-OOH) has a significantly longer half-life (t½ ≈ 23 minutes) compared to the DMPO-superoxide adduct (DMPO-OOH, t½ ≈ 45 seconds).[2] This extended stability allows for more reliable and reproducible measurements.

-

No Spontaneous Decomposition to Hydroxyl Adduct: A major drawback of DMPO is that its superoxide adduct can spontaneously decompose to form the DMPO-hydroxyl adduct (DMPO-OH).[2] This can lead to the misinterpretation of results, as it becomes difficult to distinguish between the presence of superoxide and hydroxyl radicals. The this compound-superoxide adduct does not decay into a hydroxyl adduct, providing a more specific detection of superoxide.[2][3]

-

Distinct EPR Spectra: The EPR spectra of this compound adducts with different radicals (e.g., superoxide, hydroxyl, thiyl) are distinct and characteristic, allowing for clear identification of the trapped radical species.[2][3]

-

Higher Signal-to-Noise Ratio: this compound-derived adducts often exhibit a higher signal-to-noise ratio in their EPR spectra in biological systems.[2][3]

-

Cell Permeability: Both this compound and DMPO are cell-permeable, making them suitable for detecting both extracellular and intracellular reactive oxygen species.[2][5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and compare it with other common spin traps.

Table 1: Half-life of Superoxide Adducts

| Spin Trap | Adduct | Half-life (t½) |

| This compound | This compound-OOH | ~23 minutes[2] |

| DMPO | DMPO-OOH | ~45 seconds[2] |

| DEPMPO | DEPMPO-OOH | ~15 minutes[7] |

Table 2: Second-Order Rate Constants for Superoxide Trapping

| Spin Trap | Rate Constant (M⁻¹s⁻¹) at pH 7.4 |

| This compound | 0.24[8] - 77[9] |

| DMPO | 2.4[8] - 15[9] |

| DEPMPO | 0.53[8] |

Note: The reported rate constants can vary depending on the experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving the detection of superoxide using this compound.

In Vitro Superoxide Generation (Xanthine/Xanthine Oxidase System)

This is a classic and reliable method for generating a flux of superoxide radicals for in vitro studies.[10]

Materials:

-

This compound (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide)

-

Phosphate buffer (100 mM, pH 7.4)

-

DTPA (diethylenetriaminepentaacetic acid), 25 µM in phosphate buffer (to chelate transition metals)[2]

-

Hypoxanthine (1 mM in phosphate buffer)[2]

-

Xanthine Oxidase (1 unit/mL in phosphate buffer)[2]

Procedure:

-

Prepare a stock solution of this compound: Dissolve 10 mg of this compound in 200 µL of phosphate buffer to achieve a final concentration of 250 mM.[2]

-

Prepare the reaction mixture: In an Eppendorf tube, combine the following in the specified order to a total volume of 200 µL:

-

Initiate the reaction: Add 10 µL of 1 unit/mL xanthine oxidase solution (final concentration: 0.05 units/mL).[2]

-

Mix and transfer: Immediately vortex the tube and transfer the solution to a flat cell suitable for EPR measurements.[2]

-

Acquire EPR spectrum: Insert the flat cell into the EPR spectrometer cavity, tune the instrument, and acquire the spectrum.[2]

Control Experiments: It is crucial to perform control experiments by excluding one or more reagents (e.g., xanthine oxidase, hypoxanthine, or this compound) to ensure that the observed signal is indeed from the specific reaction.[2]

Superoxide Detection in Cellular Systems

This compound's cell permeability allows for the investigation of intracellular superoxide production.

Materials:

-

Cell culture of interest

-

This compound

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Stimulant to induce superoxide production (e.g., menadione, antimycin A)[5]

-

EPR spectrometer and accessories

Procedure:

-

Cell preparation: Culture cells to the desired confluency.

-

Pre-incubation with this compound: Pre-incubate the cells with this compound (e.g., 25 mM) for a suitable duration (e.g., 1 hour) to allow for cellular uptake.[6]

-

Induction of superoxide production: Treat the cells with a stimulant (e.g., 10 µM menadione) for a defined period (e.g., 30 minutes).[6]

-

Sample collection:

-

EPR analysis: Transfer the collected medium, cell lysate, or suspension to an appropriate EPR sample tube or flat cell and record the EPR spectrum.[6]

Important Consideration: While this compound is cell-permeable, the detection of intracellular this compound adducts can be challenging, and the signal may be more readily observed in the extracellular medium.[5][6]

Visualization of Pathways and Workflows

Signaling Pathway Involving Superoxide

The following diagram illustrates a simplified signaling pathway where superoxide is generated by NADPH oxidase (NOX) and its subsequent dismutation to hydrogen peroxide, which can act as a signaling molecule.

Caption: Simplified NADPH Oxidase Signaling Pathway.

Experimental Workflow for Superoxide Detection

This diagram outlines the general experimental workflow for detecting superoxide using this compound and EPR spectroscopy.

Caption: Workflow for Superoxide Detection with this compound.

References

- 1. selectscience.net [selectscience.net]

- 2. interchim.fr [interchim.fr]

- 3. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection and characterization of the product of hydroethidine and intracellular superoxide by HPLC and limitations of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Read "EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps DMPO and this compound" [ok.bruker.com]

An In-depth Technical Guide to the Reaction of BMPO with Hydroxyl Radicals for Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and characterization of reactive oxygen species (ROS) are critical in understanding oxidative stress-related pathologies and developing therapeutic interventions. Among the most reactive and damaging ROS is the hydroxyl radical (•OH). Due to its extremely short half-life, direct detection is often not feasible in biological systems.[1][2] Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, offers a robust method to identify and quantify these transient radicals. This guide focuses on the use of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO), a superior cyclic nitrone spin trap, for the detection of hydroxyl radicals.

This compound presents several advantages over the more traditional spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO). The resulting this compound-hydroxyl radical adduct (this compound-OH) is significantly more stable, and the EPR spectrum of the this compound superoxide adduct does not spontaneously decompose to the hydroxyl adduct, a common issue with DMPO that can lead to misinterpretation.[1] Furthermore, this compound-derived adducts often yield EPR spectra with a higher signal-to-noise ratio.[3] This guide provides a comprehensive overview of the this compound-hydroxyl radical reaction, including quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their studies.

Reaction Kinetics and Adduct Characteristics

The reaction between this compound and a hydroxyl radical results in the formation of a stable nitroxide radical adduct, this compound-OH, which is readily detectable by EPR spectroscopy.[4] The rate constant for this reaction is near the diffusion-controlled limit, highlighting the efficiency of this compound as a hydroxyl radical scavenger.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound-hydroxyl radical reaction, including kinetic parameters and EPR spectral characteristics.

| Parameter | Value | Notes |

| Reaction Rate Constant (k•OH) | ~2 x 10⁹ M⁻¹s⁻¹ | [5] |

| This compound-OH Adduct Half-life | Stable over ~30 minutes | [6] |

Table 1: Kinetic Parameters for this compound-Hydroxyl Radical Interaction

The EPR spectrum of the this compound-OH adduct is characterized by a distinct four-peak signal.[4] Due to the presence of stereoisomers, the spectrum is a superposition of signals from two different conformers.[7][8] The hyperfine coupling constants (hfccs) are crucial for the unambiguous identification of the trapped radical.

| Adduct Conformer | aN (G) | aHβ (G) | aHγ1 (G) |

| This compound-OH Conformer I | 13.47 | 15.31 | 0.62 |

| This compound-OH Conformer II | 13.56 | 12.3 | 0.66 |

Table 2: EPR Hyperfine Coupling Constants for this compound-OH Adducts [8]

Experimental Protocol: Detection of Hydroxyl Radicals using this compound via the Fenton Reaction

This protocol details a common in vitro method for generating hydroxyl radicals and detecting them using this compound and EPR spectroscopy. The Fenton reaction (Fe²⁺ + H₂O₂) is a reliable source of hydroxyl radicals for such experiments.[8][9]

Materials and Reagents

-

5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (this compound)

-

Iron(II) Sulfate (FeSO₄)

-

Hydrogen Peroxide (H₂O₂)

-

Deionized water

-

Eppendorf tubes

-

EPR spectrometer with a flat cell

Reagent Preparation

-

This compound Solution (250 mM): Dissolve 10 mg of this compound in 200 µL of deionized water.[1][8]

-

FeSO₄ Solution (1 mM): Prepare a fresh solution of 1 mM Iron(II) Sulfate in deionized water.

-

H₂O₂ Solution (10 mM): Prepare a 10 mM solution of Hydrogen Peroxide in deionized water.

Experimental Procedure

-

To an Eppendorf tube, add 140 µL of deionized water.[8]

-

Add 20 µL of the 250 mM this compound stock solution (final concentration: 25 mM).[8]

-

Add 20 µL of the 1 mM FeSO₄ stock solution (final concentration: 100 µM).[8]

-

Initiate the reaction by adding 20 µL of the 10 mM H₂O₂ stock solution (final concentration: 1 mM).[8]

-

Immediately mix the reactants and transfer the solution to an EPR flat cell.

-

Insert the flat cell into the EPR spectrometer cavity, tune the instrument, and acquire the spectrum.

Control Experiments

To ensure the observed signal is indeed from the trapping of hydroxyl radicals, it is crucial to perform control experiments where one or more components of the reaction mixture are omitted (e.g., no FeSO₄, no H₂O₂, or no this compound).[8] Additionally, competition experiments with known hydroxyl radical scavengers like dimethyl sulfoxide (DMSO) or ethanol can be performed to confirm the identity of the trapped radical.[1]

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction mechanism and the general experimental workflow.

Conclusion

This compound is a highly effective spin trap for the detection and characterization of hydroxyl radicals in chemical and biological systems. Its advantages, including the formation of a stable and distinguishable this compound-OH adduct, make it a valuable tool for researchers in various fields, from fundamental biology to drug development. The provided quantitative data and detailed experimental protocol offer a solid foundation for the successful application of this compound in studying the role of hydroxyl radicals in health and disease. Careful experimental design, including appropriate controls, is paramount for obtaining reliable and interpretable results.

References

- 1. interchim.fr [interchim.fr]

- 2. selectscience.net [selectscience.net]

- 3. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. •this compound-OOH Spin-Adduct as a Model for Study of Decomposition of Organic Hydroperoxides and the Effects of Sulfide/Selenite Derivatives. An EPR Spin-Trapping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spin Trap Reagent this compound | CAS 387334-31-8 Dojindo [dojindo.com]

- 9. researchgate.net [researchgate.net]

The Superiority of BMPO as a Spin Trap: An In-depth Technical Guide

In the field of free radical biology and pharmacology, the accurate detection and characterization of reactive oxygen species (ROS) are paramount. Spin trapping, coupled with electron paramagnetic resonance (EPR) spectroscopy, stands as a gold standard for this purpose. Among the various spin traps available, 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO) has emerged as a superior choice for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the advantages of this compound over other commonly used spin traps, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO), supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Advantages of this compound

This compound offers several distinct advantages over other spin traps, primarily revolving around the stability of its radical adducts, the clarity of its EPR spectra, and its reliability in biological systems.

Enhanced Adduct Stability: A critical factor in spin trapping is the half-life of the resulting radical adduct. The this compound-superoxide adduct (this compound-OOH) exhibits a significantly longer half-life compared to the DMPO-superoxide adduct (DMPO-OOH).[1][2] The half-life of the this compound-superoxide adduct is approximately 23 minutes, whereas the DMPO-superoxide adduct's half-life is a mere 45-66 seconds.[1][3] This extended stability of the this compound adduct allows for a longer experimental window for detection and quantification, which is particularly crucial for detecting low fluxes of superoxide radicals.[4]

Prevention of Artifacts: A major drawback of DMPO is the spontaneous decomposition of its superoxide adduct into the hydroxyl adduct (DMPO-OH).[1][5] This transformation can lead to the erroneous interpretation of results, falsely indicating the presence of hydroxyl radicals. In contrast, the this compound-superoxide adduct does not decay into the corresponding hydroxyl adduct, providing a more accurate and unambiguous detection of superoxide.[5][6]

Improved Spectral Characteristics: this compound-derived adducts consistently produce EPR spectra with a higher signal-to-noise ratio compared to DMPO.[1][7] This enhanced signal intensity is partly due to the longer half-lives of the adducts, allowing for greater accumulation.[7] Furthermore, the EPR spectra of this compound adducts for different radicals, such as glutathiyl and hydroxyl radicals, are more distinct and less likely to overlap than those of DMPO.[5] This spectral separation simplifies data analysis and interpretation.

Favorable Chemical Properties: this compound is a solid, crystalline compound that is highly purified by crystallization, making it more stable for long-term storage without decomposition.[1] It is also highly soluble in water, which is advantageous for experiments in aqueous and biological systems.[2] Both this compound and DMPO are cell-permeable, making them suitable for detecting both extracellular and intracellular ROS.[1]

Quantitative Comparison of Spin Traps

To facilitate a direct comparison, the following tables summarize key quantitative data for this compound, DMPO, and DEPMPO.

| Spin Trap | Superoxide Adduct Half-life (t½) | Reference |

| This compound | ~23 minutes | [1][2] |

| DMPO | 45-66 seconds | [1][3] |

| DEPMPO | ~15-17 minutes | [8][9] |

Table 1: Comparison of Superoxide Adduct Half-lives

| Spin Trap | Radical | Second-Order Rate Constant (k) | Reference |

| This compound | Superoxide (O₂•⁻) | 77 M⁻¹s⁻¹ | [10] |

| This compound | Superoxide (O₂•⁻) | 0.24 M⁻¹s⁻¹ | [4] |

| DMPO | Superoxide (O₂•⁻) | 15 M⁻¹s⁻¹ | [10] |

| DMPO | Superoxide (O₂•⁻) | 1.2 - 2.4 M⁻¹s⁻¹ | [3][4] |

| DEPMPO | Superoxide (O₂•⁻) | 0.53 M⁻¹s⁻¹ | [4] |

| This compound | Hydroxyl (•OH) | ~2 x 10⁹ M⁻¹s⁻¹ | [10] |

Table 2: Comparison of Reaction Rate Constants Note: Variations in reported rate constants can be attributed to different experimental conditions and analytical methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in spin trapping experiments.

Protocol 1: Detection of Superoxide Radicals (Xanthine/Xanthine Oxidase System)

Objective: To detect superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system using this compound.

Materials:

-

This compound (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide)

-

Phosphate buffer (100 mM, pH 7.4)

-

DTPA (diethylenetriaminepentaacetic acid), 25 µM in phosphate buffer

-

Hypoxanthine, 1 mM in phosphate buffer

-

Xanthine Oxidase, 1 unit/mL in phosphate buffer

-

Eppendorf tubes

-

EPR flat cell

Procedure:

-

Prepare a 250 mM this compound stock solution: Dissolve 10 mg of this compound in 200 µL of phosphate buffer.[1]

-

Reaction Mixture Preparation (Total Volume: 200 µL):

-

Initiate the Reaction: Add 10 µL of xanthine oxidase (1 unit/mL) to the reaction mixture (final concentration: 0.05 units/mL).[1]

-

Sample Transfer and Measurement:

-

EPR Spectrometer Settings (Example):

-

Data Acquisition: Acquire the EPR spectrum. The characteristic spectrum of the this compound-OOH adduct should be observed.

Protocol 2: Detection of Hydroxyl Radicals (Fenton Reaction)

Objective: To detect hydroxyl radicals generated by the Fenton reaction using this compound.

Materials:

-

This compound

-

Deionized water

-

FeSO₄ (Iron (II) sulfate), 1 mM solution

-

H₂O₂ (Hydrogen peroxide), 10 mM solution

-

Eppendorf tubes

-

EPR flat cell

Procedure:

-

Prepare a 250 mM this compound stock solution: Dissolve the appropriate amount of this compound in deionized water.[2]

-

Reaction Mixture Preparation (Total Volume: 200 µL):

-

Initiate the Reaction: Add 20 µL of 10 mM H₂O₂ solution to initiate the Fenton reaction (final concentration: 1 mM).[2]

-

Sample Transfer and Measurement:

-

EPR Spectrometer Settings: Use settings similar to Protocol 1, adjusting as necessary for optimal signal detection.

-

Data Acquisition: Acquire the EPR spectrum. The characteristic spectrum of the this compound-OH adduct will be observed, often as two stereoisomers.[2]

Visualizing Spin Trapping Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in spin trapping with this compound.

Caption: Reaction pathways of this compound and DMPO with superoxide and hydroxyl radicals.

Caption: General experimental workflow for EPR spin trapping.

Considerations for In Vivo and Cellular Studies

For researchers working with cellular or in vivo models, the toxicity and cell permeability of spin traps are critical considerations. Both this compound and DMPO are reported to be cell-permeable, allowing for the detection of intracellular ROS.[1] However, at high concentrations (e.g., 50 mM), this compound has been shown to have some cytotoxic effects.[12] Therefore, it is essential to determine the optimal, non-toxic concentration of this compound for each specific cell type or in vivo model through preliminary dose-response studies. The rapid metabolism of DMPO spin adducts in cellular systems further limits its utility for intracellular studies, making this compound a more reliable choice.[12]

Conclusion

The selection of an appropriate spin trap is a critical determinant of the success and accuracy of studies involving free radical detection. This compound consistently demonstrates significant advantages over other spin traps, most notably DMPO. Its superior adduct stability, resistance to artifact formation, and favorable spectral characteristics make it an invaluable tool for researchers in academia and industry. By providing more reliable and unambiguous data, this compound facilitates a deeper understanding of the roles of free radicals in health and disease, ultimately aiding in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively leverage the power of this compound in your research endeavors.

References

- 1. interchim.fr [interchim.fr]

- 2. Spin Trap Reagent this compound | CAS 387334-31-8 Dojindo [dojindo.com]

- 3. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ctbo.home.amu.edu.pl [ctbo.home.amu.edu.pl]

- 8. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. •this compound-OOH Spin-Adduct as a Model for Study of Decomposition of Organic Hydroperoxides and the Effects of Sulfide/Selenite Derivatives. An EPR Spin-Trapping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cellular-induced decay of DMPO spin adducts of .OH and .O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Signal: A Technical Guide to the Half-Life of BMPO Radical Adducts

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of free radical biology and pharmacology, the ability to detect and quantify short-lived reactive species is paramount. The spin trap 5-tert-butoxycarbonyl-5-methyl-1-pyrroline-N-oxide (BMPO) has emerged as a important tool for this purpose, offering significant advantages in the study of reactive oxygen species (ROS) and other radicals. A critical parameter for the accurate interpretation of electron paramagnetic resonance (EPR) spectroscopy data is the half-life of the resulting this compound radical adducts. This guide provides an in-depth overview of the stability of various this compound adducts, detailed experimental protocols for half-life determination, and the contextual role of this compound in elucidating cellular signaling pathways.

Quantitative Data on the Half-Life of this compound Radical Adducts

The stability of a spin adduct is crucial as it dictates the time window for detection and the accumulation of the adduct to a concentration detectable by EPR spectroscopy. This compound is renowned for forming more persistent radical adducts compared to other spin traps like DMPO. The half-life of this compound adducts can be influenced by factors such as pH and the surrounding chemical environment.[1]

Below is a summary of the reported half-lives for various this compound radical adducts.

| This compound Radical Adduct | Half-Life (t½) | Conditions and Notes |

| Superoxide Adduct (this compound-OOH) | ~23 minutes | This is the most widely reported and well-established half-life for a this compound adduct.[2] The this compound-superoxide adduct notably does not readily decay into the hydroxyl adduct, a significant advantage over DMPO.[3] |

| Hydroxyl Adduct (this compound-OH) | ~12 - 30 minutes | The stability of the this compound-OH adduct is substantial, with one study noting its persistence for over 30 minutes. Another study under specific pH conditions (6.5-7.8) reported a half-life of approximately 12 minutes for the total this compound adduct signal, which was predominantly the hydroxyl adduct.[1] |

| Thiyl Radical Adducts (e.g., this compound-SG) | Data not available | While this compound is suitable for trapping thiyl radicals, specific half-life data for these adducts is not readily available in the reviewed literature. |

| Carbon-Centered Radical Adducts | Data not available | This compound is capable of trapping carbon-centered radicals, but quantitative half-life values for these adducts are not extensively documented in existing research.[1] |

Experimental Protocols

The determination of the half-life of this compound radical adducts is primarily achieved through Electron Paramagnetic Resonance (EPR) spectroscopy. The general workflow involves generating the radical of interest in the presence of this compound and monitoring the decay of the EPR signal over time.

General Experimental Workflow for Half-Life Determination

This diagram outlines the fundamental steps for determining the half-life of a this compound radical adduct.

Detailed Methodologies

1. Generation of Superoxide Radicals (this compound-OOH)

-

System: Xanthine/Xanthine Oxidase System.

-

Reagents:

-

This compound solution (e.g., 50-100 mM in buffer).

-

Xanthine solution (e.g., 1-5 mM in buffer).

-

Xanthine Oxidase solution (e.g., 0.1-0.5 U/mL in buffer).

-

Phosphate buffer (e.g., 50-100 mM, pH 7.4) containing a metal chelator like DTPA (e.g., 0.1 mM).

-

-

Protocol:

-

In an Eppendorf tube, mix the buffer, xanthine, and this compound solution.

-

Initiate the reaction by adding xanthine oxidase.

-

Vortex the mixture briefly and transfer it to a flat cell suitable for aqueous EPR measurements.

-

Immediately place the flat cell in the EPR spectrometer's cavity.

-

Record the EPR spectrum at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to observe significant signal decay (e.g., 60 minutes).

-

The EPR signal intensity (double integral of the spectrum) is plotted against time, and the half-life is determined from the first-order decay kinetics.

-

2. Generation of Hydroxyl Radicals (this compound-OH)

-

System: Fenton Reaction.

-

Reagents:

-

This compound solution (e.g., 50-100 mM in water or buffer).

-

Iron(II) sulfate (FeSO₄) solution (e.g., 0.1-1 mM).

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1-10 mM).

-

-

Protocol:

-

In an Eppendorf tube, mix the this compound solution and FeSO₄ solution.

-

Initiate the reaction by adding H₂O₂.

-

Vortex briefly and transfer to an EPR flat cell.

-

Immediately begin EPR measurements at timed intervals.

-

Analyze the decay of the characteristic this compound-OH EPR signal over time to calculate the half-life.

-

EPR Spectrometer Settings (Typical):

-

Microwave Frequency: X-band (~9.5 GHz).

-

Microwave Power: 10-20 mW.

-

Modulation Frequency: 100 kHz.

-

Modulation Amplitude: 0.5-1.0 G.

-

Sweep Width: 100 G.

-

Sweep Time: 30-60 seconds.

-

Time Constant: 0.01-0.1 seconds.

-

Temperature: Controlled, typically 25°C or 37°C.

Role of this compound in Elucidating Signaling Pathways

Reactive oxygen species are not merely damaging agents but also function as critical signaling molecules in a multitude of cellular pathways. This compound serves as a powerful tool to detect and quantify the production of these ROS, thereby helping to elucidate their role in signaling cascades. While specific signaling pathway diagrams featuring this compound are not commonplace, the following diagram illustrates the general principle of how this compound is employed in this context.

By providing a quantitative measure of specific ROS, this compound allows researchers to correlate the presence and concentration of these radicals with the activation or inhibition of downstream signaling components, such as the phosphorylation of kinases in the MAPK pathway or the nuclear translocation of transcription factors like NF-κB.

References

BMPO: A Technical Guide to a Cell-Permeable Spin Trap for In-Depth Cellular Redox Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of reactive oxygen species (ROS) in biological systems is pivotal to understanding a vast array of physiological and pathological processes. The transient nature of these radicals, however, presents a significant detection challenge. This technical guide provides an in-depth exploration of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO), a robust, cell-permeable spin trap, designed for the accurate detection and characterization of ROS in cellular environments. Through a comprehensive review of its chemical properties, experimental applications, and comparative efficacy, this document serves as a critical resource for researchers leveraging Electron Paramagnetic Resonance (EPR) spectroscopy to investigate cellular redox signaling and oxidative stress.

Introduction to this compound as a Superior Spin Trap

This compound has emerged as a superior alternative to traditional spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) for the detection of superoxide and hydroxyl radicals in biological systems.[1] Its enhanced utility stems from several key advantages: the this compound-superoxide adduct boasts a significantly longer half-life and, crucially, does not spontaneously decompose into the hydroxyl adduct, a common issue with DMPO that can lead to misinterpretation of results.[1] Furthermore, this compound-derived adducts produce EPR spectra with a markedly higher signal-to-noise ratio, facilitating clearer and more reliable radical identification.[1]

Core Properties and Advantages of this compound

This compound's chemical structure and properties are optimized for biological applications. Its cell permeability allows for the detection of intracellular ROS, providing a window into the redox state within the cellular machinery.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and its adducts, offering a comparative perspective with other commonly used spin traps.

| Parameter | This compound | DMPO | DEPMPO | Source(s) |

| Cell Permeable | Yes | Yes | Yes | [2] |

| Superoxide Adduct Half-life (t1/2) | 23 minutes | 45 seconds | ~15 times more persistent than DMPO | [1][3] |

| Superoxide Adduct Decomposition to Hydroxyl Adduct | No | Yes | - | [1] |

| Signal-to-Noise Ratio in Biological Systems | High | Lower than this compound | - | [1] |

| Maximal Adduct Signal Intensity in Cells | Similar to DEPMPO and DMPO | Similar to this compound and DEPMPO | Similar to this compound and DMPO | [3][4] |

| Adduct Stability in Cellular Systems | More stable than DMPO | Less stable than this compound and DEPMPO | More stable than DMPO | [3][4] |

Table 1: Comparative Properties of Spin Traps.

| Radical Species | Rate Constant (M⁻¹s⁻¹) | Source(s) |

| This compound + Superoxide (O₂⁻) | 77 | [5] |

| DMPO + Superoxide (O₂⁻) | 15 | [5] |

| This compound + Hydroxyl (•OH) | ~2 x 10⁹ | [5] |

Table 2: Reaction Rate Constants of this compound.

Experimental Protocols

The following are detailed methodologies for the detection of superoxide and hydroxyl radicals using this compound in both in vitro and cellular systems.

In Vitro Superoxide Radical Detection (Xanthine/Xanthine Oxidase System)

Objective: To detect superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system.

Materials:

-

This compound (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide)

-

Phosphate buffer (100 mM, pH 7.4)

-

DTPA (diethylenetriaminepentaacetic acid), 25 µM

-

Hypoxanthine, 1 mM

-

Xanthine Oxidase, 1 unit/mL

-

Eppendorf tubes

-

EPR flat cell

Procedure:

-

Prepare a stock solution of this compound (e.g., 250 mM in phosphate buffer).

-

In an Eppendorf tube, prepare the reaction mixture with a total volume of 200 µL.

-

Add 70 µL of phosphate buffer with DTPA.

-

Add 20 µL of the 250 mM this compound stock solution (final concentration: 25 mM).

-

Add 100 µL of 1 mM hypoxanthine solution.

-

Initiate the reaction by adding 10 µL of xanthine oxidase.

-

Vortex the tube briefly to mix the components.

-

Immediately transfer the solution to an EPR flat cell.

-

Place the flat cell in the EPR spectrometer cavity, tune the instrument, and acquire the spectrum.

Expected Outcome: A characteristic EPR spectrum of the this compound-superoxide adduct (this compound/•OOH).

In Vitro Hydroxyl Radical Detection (Fenton Reaction)

Objective: To detect hydroxyl radicals generated by the Fenton reaction.

Materials:

-

This compound

-

Deionized water

-

FeSO₄, 1 mM

-

H₂O₂, 10 mM

-

Eppendorf tubes

-

EPR flat cell

Procedure:

-

Prepare a stock solution of this compound (e.g., 250 mM in deionized water).

-

In an Eppendorf tube, prepare the reaction mixture with a total volume of 200 µL.

-

Add 140 µL of deionized water.

-

Add 20 µL of the 250 mM this compound stock solution (final concentration: 25 mM).

-

Add 20 µL of 1 mM FeSO₄ solution.

-

Initiate the reaction by adding 20 µL of 10 mM H₂O₂.

-

Vortex the tube briefly.

-

Quickly transfer the solution to an EPR flat cell.

-

Insert the flat cell into the EPR spectrometer, tune, and acquire the spectrum.

Expected Outcome: A characteristic EPR spectrum of the this compound-hydroxyl adduct (this compound/•OH).

Intracellular ROS Detection in Cultured Cells

Objective: To detect intracellular ROS (primarily superoxide) in cultured cells following stimulation.

Materials:

-

Cultured cells (e.g., macrophages, endothelial cells)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Stimulant of ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA, Angiotensin II)

-

Cell scraper (for adherent cells)

-

Centrifuge

-

EPR tubes or flat cell

Procedure:

-

Cell Preparation:

-

For adherent cells, grow to a suitable confluency in culture plates.

-

For suspension cells, grow to the desired density.

-

-

This compound Loading:

-

Prepare a stock solution of this compound in a solvent compatible with your cell culture (e.g., DMSO, then dilute in media). The final concentration of this compound in the cell suspension should be optimized, typically in the range of 25-50 mM.[4]

-

For adherent cells, remove the culture medium and incubate the cells with medium containing this compound for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

For suspension cells, pellet the cells by centrifugation, resuspend in medium containing this compound, and incubate under the same conditions.

-

-

Stimulation:

-

After the loading period, add the ROS-inducing stimulant to the cell culture medium and incubate for the desired duration.

-

-

Sample Collection:

-

For adherent cells, wash the cells with PBS, then gently scrape them into a small volume of PBS or buffer.

-

For suspension cells, pellet the cells by centrifugation and resuspend in a small volume of PBS or buffer.

-

-

EPR Measurement:

-

Transfer the cell suspension to an EPR tube or flat cell.

-

Acquire the EPR spectrum. It is crucial to perform measurements promptly after sample collection.

-

Controls:

-

Unstimulated cells treated with this compound.

-

Stimulated cells without this compound.

-

To confirm the identity of the trapped radical, experiments can be performed in the presence of superoxide dismutase (SOD) for superoxide or catalase for H₂O₂-derived radicals.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for elucidating the role of ROS in complex cellular signaling cascades. The following diagrams, generated using the DOT language, illustrate key pathways and workflows where this compound can be applied.

In Vitro Radical Detection Workflow

References

- 1. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of BMPO in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of reactive oxygen species (ROS) is crucial for understanding a vast array of physiological and pathological processes in cell biology and drug development. Among the various methods available, electron paramagnetic resonance (EPR) spectroscopy coupled with spin trapping offers a highly specific and sensitive approach for the detection and identification of short-lived radical species. 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO) is a nitrone spin trap that has emerged as a superior alternative to the more traditional 5,5-dimethyl-1-pyrroline N-oxide (DMPO) for trapping superoxide and hydroxyl radicals in biological systems.

One of the primary advantages of this compound is the significantly longer half-life of its superoxide adduct (this compound-OOH) compared to the DMPO-superoxide adduct, which readily decomposes to the hydroxyl adduct, complicating spectral interpretation[1][2]. The this compound-superoxide adduct has a half-life of approximately 23 minutes, allowing for more reliable and reproducible measurements[1]. Furthermore, this compound-derived adducts for different radicals exhibit distinct and characteristic EPR spectral patterns, facilitating unambiguous identification[3]. This document provides detailed protocols for the application of this compound in cell culture for the detection of ROS, along with relevant quantitative data and visualizations to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in ROS detection.

Table 1: this compound Adduct Stability and EPR Parameters

| Radical Adduct | Half-life (t½) | aN (G) | aHβ (G) | aHγ (G) |

| This compound-OOH | ~23 minutes[1] | 13.47 | 15.31 | 0.62 (conformer I) |

| 13.56 | 12.3 | 0.66 (conformer II) | ||

| This compound-OH | Not explicitly stated, but more stable than DMPO-OH | 14.1 | 15.8 | - |

Note: Hyperfine splitting constants (aN, aHβ, aHγ) can vary slightly depending on the solvent and temperature.

Table 2: Recommended this compound Concentrations for Different Applications

| Application | Recommended Final Concentration | Notes |

| In Vitro (cell-free) Superoxide Detection | 25 mM[2] | In phosphate buffer. |

| In Vitro (cell-free) Hydroxyl Radical Detection | 25 mM[1] | In phosphate buffer with Fenton reagents. |

| Cell Culture (RAW 264.7 macrophages) | 10 mM | For detection of PMA-stimulated superoxide production. |

| Cell Culture (General) | 10 - 50 mM | Starting range, optimization is recommended for each cell line. |

| Cytotoxicity Assessment (Bovine Aortic Endothelial Cells) | 50 µM | Used to determine the non-toxic concentration range. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide)

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

-

Anhydrous dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

Protocol:

-

Due to its hydrophilic nature, this compound is soluble in aqueous solutions like PBS[1]. To prepare a high-concentration stock solution, accurately weigh the desired amount of this compound powder.

-

To prepare a 250 mM stock solution, dissolve 10 mg of this compound in 200 µL of PBS[1].

-

If higher concentrations are needed or if solubility is an issue, this compound can be first dissolved in a small volume of anhydrous DMSO and then diluted with PBS to the final desired concentration.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol for ROS Detection in Adherent Cell Culture

Materials:

-

Adherent cells cultured in appropriate multi-well plates

-

Complete cell culture medium

-

ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA), menadione, or other stimuli)

-

This compound stock solution (e.g., 250 mM in PBS)

-

PBS, sterile

-

Cell scraper

-

EPR tubes and holder

Protocol:

-

Seed cells in multi-well plates and culture until they reach the desired confluency.

-

On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.

-

Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound (e.g., 10-50 mM). Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cellular uptake of the spin trap.

-

Introduce the ROS-inducing agent to the cells and incubate for the desired period to stimulate ROS production. This time will vary depending on the stimulus and cell type.

-

Following stimulation, two primary methods can be used for sample collection:

-

Supernatant Analysis: Carefully collect the cell culture supernatant, which will contain trapped extracellular radicals.

-

Cell Lysate Analysis: To detect intracellular ROS, wash the cells with ice-cold PBS to remove extracellular this compound. Then, lyse the cells using a suitable lysis buffer or by scraping them into a small volume of PBS.

-

-

Quickly transfer the collected supernatant or cell lysate to an EPR tube.

-

Immediately place the EPR tube in the EPR spectrometer for analysis. The signal of the this compound-OOH adduct is known to decay, so prompt measurement is critical[1].

Protocol for ROS Detection in Suspension Cell Culture

Materials:

-

Suspension cells in culture

-

Complete cell culture medium

-

ROS-inducing agent

-

This compound stock solution

-

PBS, sterile

-

Centrifuge

-

EPR tubes and holder

Protocol:

-

Count the suspension cells and adjust the cell density to the desired concentration in fresh, pre-warmed complete culture medium.

-

Add the desired final concentration of this compound to the cell suspension and incubate at 37°C for 30-60 minutes.

-

Add the ROS-inducing agent and incubate for the appropriate time.

-

After incubation, pellet the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes).

-

Carefully collect the supernatant for analysis of extracellular ROS.

-

For intracellular ROS detection, wash the cell pellet with ice-cold PBS and then lyse the cells in a small volume of lysis buffer or PBS.

-

Transfer the supernatant or cell lysate to an EPR tube for immediate measurement.

EPR Spectrometer Settings

The following are general EPR spectrometer settings for the detection of this compound radical adducts. These may need to be optimized for your specific instrument and experimental conditions.

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Sweep Time: 60-120 s

-

Time Constant: 0.01-0.03 s

-

Receiver Gain: Adjusted to maximize signal-to-noise without saturation.

-

Temperature: Room temperature or 37°C using a temperature controller.

Mandatory Visualizations

Caption: Experimental workflow for ROS detection in cell culture using this compound.

Caption: ROS signaling pathways detectable by this compound spin trapping.

Considerations and Troubleshooting

-

This compound Concentration: The optimal concentration of this compound should be determined empirically for each cell type to ensure efficient spin trapping without causing cytotoxicity. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is recommended.

-

Stability of this compound in Media: While this compound itself is relatively stable, its stability in complex cell culture media over long incubation times should be considered. Components in the media could potentially react with the spin trap. It is advisable to perform control experiments with this compound in media alone.

-

Oxygen Tension: The concentration of oxygen in the cell culture environment can influence the rate of ROS production. For experiments requiring precise control over oxygen levels, a specialized incubation chamber may be necessary.

-

Light Sensitivity: Protect this compound solutions and samples from direct light to prevent photochemical degradation.

-